3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
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Description
3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
A series of novel quinazolinone derivatives, including those similar to the compound , have been synthesized and evaluated for their cytotoxic activities against cancer cell lines such as MCF-7 and HeLa. These compounds have shown significant cytotoxic activity, indicating their potential as anticancer agents (Poorirani et al., 2018). Additionally, derivatives of quinazoline, through various synthetic pathways, have been explored for their anti-proliferative activities against different cancer cell lines, further underscoring the versatility and potential efficacy of quinazoline derivatives in cancer treatment research (Al-Wahaibi et al., 2016).
Antimicrobial and Anti-biofilm Activities
Quinazoline derivatives have been investigated for their antimicrobial properties. For instance, novel compounds have been found to exhibit broad-spectrum antibacterial activities and have shown promise as MRSA and VRE inhibitors, highlighting their potential in addressing drug-resistant bacterial infections (Mekky & Sanad, 2020). Furthermore, these compounds have demonstrated significant biofilm inhibition capabilities, an essential attribute in combating persistent microbial infections that are protected by biofilms.
Drug Resistance Circumvention
Quinazoline derivatives have been synthesized and tested for their ability to circumvent anticancer drug resistance, a growing concern in chemotherapy. These compounds, particularly those modified with aminomethyl groups, have shown equal cytotoxicity against drug-resistant and parental cancer cell lines, suggesting a mechanism that bypasses traditional drug resistance pathways (Shchekotikhin et al., 2005).
Stability Under Stressful Conditions
The stability of quinazoline derivatives under various stress conditions has been studied to ensure their viability as pharmaceutical substances. Research indicates that these compounds are stable to UV radiation, elevated temperatures, and oxidants, although they are susceptible to hydrolysis in alkaline environments. This information is crucial for developing stable pharmaceutical formulations (Gendugov et al., 2021).
Properties
IUPAC Name |
3-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-6-5-9-20(17(16)2)25-12-14-26(15-13-25)21(28)10-11-27-22(29)18-7-3-4-8-19(18)24-23(27)30/h3-9H,10-15H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWOBHLAJXQJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.